molecular formula C7H5F3O2S2 B8236714 S-(Trifluoromethyl) benzenesulfonothioate

S-(Trifluoromethyl) benzenesulfonothioate

Cat. No. B8236714
M. Wt: 242.2 g/mol
InChI Key: VJKJRLIFMWSBNO-UHFFFAOYSA-N
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Description

S-(Trifluoromethyl) benzenesulfonothioate is a useful research compound. Its molecular formula is C7H5F3O2S2 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Difluoromethylthiolation

A significant application of S-(Trifluoromethyl) benzenesulfonothioate is in radical difluoromethylthiolation. This process involves the use of PhSO2 SCF2 H, a derivative of this compound, for the difluoromethylthiolation of various compounds, including aryl and alkyl boronic acids. The method provides a mild and efficient approach for functionalizing these compounds (Zhu, Shao, Hong, Lu, & Shen, 2016).

Trifluoroethylthiolation Reaction

S-(2,2,2-Trifluoroethyl) benzenesulfonothioates have been used in trifluoroethylthiolation reactions. This process is important for the synthesis of aryl 2,2,2-trifluoroethyl thioethers, which are key functionalities in various pharmaceutical and agrochemical compounds (Dong, Liang, Chen, Xu, Shao, & Li, 2021).

Electrophilic Monofluoromethylthiolation

Another application is in the electrophilic monofluoromethylthiolation using S-(fluoromethyl) benzenesulfonothioate. This method allows for the coupling of this reagent with aryl boronic acids and alkyl alkenes, producing monofluoromethylthiolated arenes and alkyl monofluoromethylthioethers respectively (Zhao, Lu, & Shen, 2017).

Preparation of Arylthioynamines

This compound derivatives are used in the preparation of arylthioynamines. This process involves the reaction of (2,2,2-Trifluoroethylthio)benzenes with lithium dialkylamides to yield these compounds, which have applications in various synthetic processes (Nakai, Tanaka, Setoi, & Ishikawa, 1977).

properties

IUPAC Name

trifluoromethylsulfanylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S2/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKJRLIFMWSBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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